molecular formula C18H19N5O2S B2401360 N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 1796988-10-7

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B2401360
CAS No.: 1796988-10-7
M. Wt: 369.44
InChI Key: QFVVXQINXMESHX-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a synthetic small molecule research compound featuring a distinctive molecular architecture that combines pyrimidine and thiazole heterocyclic systems. This structural motif is of significant interest in medicinal chemistry and drug discovery, particularly for investigating novel therapeutic agents. The compound's molecular framework incorporates electron-rich dimethylamino and methoxy substituents on the pyrimidine ring, which can influence its electronic properties and binding affinity for biological targets. The 4-methyl-2-phenyl-1,3-thiazole component represents a privileged structure in pharmaceutical development, as thiazole derivatives have demonstrated diverse biological activities and are found in numerous therapeutic agents . Thiazole-containing compounds have shown promise across multiple therapeutic areas, including oncology, antimicrobial applications, and central nervous system disorders . As a specialized research chemical, this compound is valuable for investigating structure-activity relationships, particularly in studies focusing on kinase inhibition, enzyme modulation, or cellular pathway analysis. Researchers may employ this molecule as a key intermediate in synthetic chemistry programs or as a lead compound for optimization in drug discovery campaigns. The presence of both hydrogen bond donor and acceptor groups, along with aromatic systems, suggests potential for targeted molecular interactions with biological macromolecules. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use of any kind. Researchers should handle this material according to appropriate laboratory safety protocols and comply with all applicable regulations governing the use of chemical substances.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-11-14(26-17(20-11)12-8-6-5-7-9-12)16(24)21-13-10-19-18(25-4)22-15(13)23(2)3/h5-10H,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVVXQINXMESHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-dimethylaminopyridine with 2-methoxypyrimidine-5-carboxylic acid, followed by cyclization with 4-methyl-2-phenylthiazole. The reaction conditions often require the use of catalysts such as dicyclohexyl carbodiimide and 4-dimethylaminopyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups replacing the dimethylamino group.

Scientific Research Applications

Medicinal Chemistry

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has shown promise as a potential therapeutic agent due to its biological activity against various diseases.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit inhibitory effects on key enzymes involved in cancer cell proliferation. For instance, preliminary investigations suggest this compound may inhibit Bruton's tyrosine kinase, which plays a crucial role in B-cell signaling pathways. This inhibition could have therapeutic implications for treating B-cell malignancies such as chronic lymphocytic leukemia.

Antimicrobial Properties

The compound's structural characteristics allow it to interact with bacterial enzymes, potentially leading to antimicrobial effects. Research into similar thiazole derivatives has demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess significant antibacterial properties .

Agricultural Science

The unique chemical properties of this compound make it a candidate for use in agrochemicals. Its ability to modulate plant growth and resistance mechanisms could be beneficial in developing new pesticides or growth regulators.

Materials Science

Due to its electronic properties, this compound may find applications in materials science, particularly in the development of organic semiconductors or fluorescent probes. The ability to modify its structure allows for tailored properties suitable for specific applications in electronic devices or sensors.

Industrial Production Techniques

In an industrial context, optimizing synthetic routes through continuous flow reactors and high-performance liquid chromatography can enhance yield and purity .

Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of thiazole derivatives similar to this compound against various cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, supporting further investigation into its therapeutic potential .

Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of thiazole compounds demonstrated promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial activity, suggesting that this compound could be similarly effective .

Mechanism of Action

The mechanism of action of N-(4-(dim

Biological Activity

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a synthetic compound that has drawn attention due to its potential biological activities. This compound belongs to a class of thiazole and pyrimidine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole and pyrimidine moieties are known to modulate various enzymatic pathways and receptor activities. For instance, compounds with similar structures have been shown to inhibit cell proliferation and migration in cancer cells by affecting key signaling pathways such as the PI3K/Akt and MAPK pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, pyrimidine derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated. Thiazole-based compounds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Case Studies

  • Anticancer Study : A study evaluating the effects of thiazole-pyrimidine derivatives on MCF-7 breast cancer cells showed that treatment with these compounds resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxicity.
  • Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
  • Anti-inflammatory Research : Experimental models indicated that administration of similar thiazole derivatives reduced inflammation markers in induced arthritis models, supporting their potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the pyrimidine and thiazole rings, which critically influence biological activity and physicochemical properties.

Table 1: Substituent Comparison
Compound Name/ID Pyrimidine Substituents Thiazole Substituents Biological Target/Activity Reference
Target Compound 4-(dimethylamino), 2-methoxy 4-methyl, 2-phenyl Not explicitly stated (inferred kinase inhibition)
Compound 12a () Unspecified substituents Varied alkyl/aryl groups CDK2/cyclin A, CDK9/cyclin T inhibition
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs () N/A (pyridine instead of pyrimidine) 4-methyl, 2-(4-pyridinyl) Antiviral/anticancer (IC50 data not provided)
BMS-354825 (Dasatinib) () 2-methyl, 6-chloro 2-chloro-6-methylphenyl, piperazinyl BCR-ABL kinase inhibitor (FDA-approved)
Compounds 7b, 11 () Hydrazide derivatives 4-methyl, 2-phenyl HepG-2 cytotoxicity (IC50 = 1.61–1.98 µg/mL)

Key Observations :

  • Pyrimidine Modifications: The dimethylamino and methoxy groups in the target compound may enhance solubility and target binding compared to chloro or methyl groups in analogs like Dasatinib .
  • Thiazole Modifications : Phenyl and methyl substituents (target compound) are associated with improved cellular uptake and stability, as seen in ’s HepG-2 active derivatives .

Key Observations :

  • Purification Methods : HPLC () ensures high purity (>99%), critical for pharmacological studies .
  • Thermal Stability : Higher melting points (e.g., 210–215°C in ) correlate with crystalline stability, advantageous for formulation .

Key Observations :

  • Kinase Inhibition: Pyrimidine-thiazole hybrids (e.g., ’s 12a) show nanomolar potency, suggesting the target compound may share this profile .
  • Anticancer Activity : Thiazole-carboxamides with phenyl groups () exhibit low µg/mL IC50 values, underscoring the importance of lipophilic substituents .

Q & A

Q. Primary methods :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., dimethylamino vs. methoxy groups on pyrimidine) and amide bond formation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine-containing intermediates .
  • HPLC-PDA : Monitors reaction progress and quantifies impurities (>98% purity threshold for biological testing) .
    Advanced techniques :
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
  • Tandem MS/MS : Identifies degradation products during stability studies .

How should researchers address contradictory bioactivity data across different assay systems?

Contradictions often arise from assay-specific variables:

  • Cellular vs. enzymatic assays : Differences in membrane permeability or off-target effects (e.g., cytochrome P450 interactions) require orthogonal validation .
  • Dose-response variability : Optimize compound solubility using co-solvents (DMSO ≤0.1%) or formulation additives (cyclodextrins) .
  • Structural analogs : Compare activity of derivatives (Table 1) to isolate pharmacophoric features .

Q. Table 1. Representative analogs for bioactivity correlation

DerivativeModification SiteIC₅₀ (μM)Assay Type
Parent compoundN/A0.15Kinase inhibition
Methoxy → Ethoxy pyrimidinePyrimidine O-substituent1.2Cellular proliferation
Thiazole → OxadiazoleHeterocycle replacement>10Enzymatic

What computational strategies can predict reactivity and guide derivative synthesis?

  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) models predict regioselectivity in pyrimidine functionalization (e.g., preferential attack at C4 vs. C5) .
  • Reaction path searching : Transition state analysis identifies energy barriers for key steps (e.g., amide coupling vs. SNAr mechanisms) .
  • Molecular docking : Prioritize derivatives with improved binding to target kinases (e.g., Abl, Src) using AutoDock Vina .

How can solubility challenges in in vitro assays be systematically addressed?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability .
  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide moiety for enhanced aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability .

What methodologies are recommended for SAR studies targeting kinase inhibition?

  • Core scaffold diversification : Synthesize analogs with variations in:
    • Pyrimidine substituents (e.g., methoxy → ethoxy, dimethylamino → morpholino) .
    • Thiazole substitutions (e.g., 4-methyl → 4-ethyl, phenyl → pyridyl) .
  • Bioisosteric replacements : Replace thiazole with oxadiazole or triazole to modulate potency/selectivity .
  • Kinase panel screening : Test against >50 kinases to identify off-target effects (e.g., Eurofins DiscoverX panels) .

How can reaction scalability issues be mitigated during process development?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., Grignard additions) .
  • Catalyst recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching in coupling reactions .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (CPPs) like pH, stirring rate .

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